Isotachioside
Overview
Description
Isotachioside is an aromatic glucoside found in various plant species, including Berchemia racemosa . It is known for its potential biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C13H18O8 and a molecular weight of 302.28 g/mol .
Preparation Methods
Isotachioside can be isolated from natural sources such as Berchemia racemosa and Glochidion rubrum . The isolation process typically involves extracting the plant material with methanol, followed by chromatographic techniques such as silica gel column chromatography, reversed-phase ODS silica gel column chromatography, and high-performance liquid chromatography (HPLC) . These methods help in purifying the compound to obtain it in a usable form.
Chemical Reactions Analysis
Isotachioside undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Mechanism of Action
Isotachioside exerts its effects primarily through enzyme inhibition. For instance, it inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . This inhibition can lead to reduced melanin production, making this compound a potential agent for skin-whitening products. The compound also exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Isotachioside is similar to other phenolic glucosides such as tachioside, 2,6-dimethoxy-p-hydroquinone 1-O-β-d-glucopyranoside, and lyoniresinol glucosides . this compound is unique due to its specific inhibitory activity against tyrosinase and its potent antioxidant properties . These characteristics make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHRPZXRYZMDC-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317741 | |
Record name | Isotachioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31427-08-4 | |
Record name | Isotachioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31427-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isotachioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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